molecular formula C19H16ClN3O3 B3900334 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3900334
M. Wt: 369.8 g/mol
InChI Key: LCIPQQBBGVPIKX-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as CNPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of pyrazolone derivatives and has been extensively studied for its various applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of the production of reactive oxygen species (ROS) and the activation of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This results in the reduction of oxidative stress and inflammation, which are major contributors to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been shown to reduce lipid peroxidation and increase the levels of glutathione, which is an important antioxidant.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high yield synthesis method, which makes it an efficient and cost-effective compound to work with. It also exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of novel drug formulations that utilize this compound as an active ingredient for the treatment of various diseases. Another potential direction is the study of this compound in combination with other compounds to determine its synergistic effects. Further research is also needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.

Scientific Research Applications

4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its various applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. It has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(4Z)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-2-4-18-17(12-13-5-3-6-14(20)11-13)19(24)22(21-18)15-7-9-16(10-8-15)23(25)26/h3,5-12H,2,4H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIPQQBBGVPIKX-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

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